molecular formula C7H14N2O2 B8730479 Ethyl N-allyl-N-aminoglycinate CAS No. 671198-40-6

Ethyl N-allyl-N-aminoglycinate

Cat. No.: B8730479
CAS No.: 671198-40-6
M. Wt: 158.20 g/mol
InChI Key: IDQULKYMMWYVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-allyl-N-aminoglycinate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant aromas and are widely used in various applications, including as solvents and intermediates in organic synthesis . This compound is of particular interest due to its unique structure, which includes an allylhydrazino group attached to an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-allylhydrazino)acetate typically involves the reaction of ethyl acetate with allylhydrazine under specific conditions. One common method is the Fischer esterification, where ethyl acetate is reacted with allylhydrazine in the presence of an acidic catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of ethyl (1-allylhydrazino)acetate may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-allyl-N-aminoglycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the allylhydrazino group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters or hydrazines .

Scientific Research Applications

Ethyl N-allyl-N-aminoglycinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (1-allylhydrazino)acetate involves its interaction with specific molecular targets and pathways. The allylhydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The ester moiety can also undergo hydrolysis to release active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester used widely as a solvent.

    Allylhydrazine: A related compound with similar reactivity but lacking the ester group.

    Ethyl hydrazinoacetate: Similar structure but with a hydrazino group instead of an allylhydrazino group.

Uniqueness

Ethyl N-allyl-N-aminoglycinate is unique due to the presence of both an ester and an allylhydrazino group, which confer distinct chemical and biological properties.

Properties

CAS No.

671198-40-6

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

ethyl 2-[amino(prop-2-enyl)amino]acetate

InChI

InChI=1S/C7H14N2O2/c1-3-5-9(8)6-7(10)11-4-2/h3H,1,4-6,8H2,2H3

InChI Key

IDQULKYMMWYVJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC=C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 70%-allylhydrazine 7.73 g (75 mmol) and triethylamine 8.38 ml (60 mmol), ethyl 2-bromoacetate in dichloromethane 25 ml was added and stirred at room temperature for 24 hours and reflux for additional 1 hour. The reaction mixture was diluted with ethyl acetate 150 ml and washed with brine 100 ml. The organic phase was dried with magnesium sulfate and filtered and the mother solution was concentrated in vacuo to obtain the title compound 6.90 g (87%).
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
8.38 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
87%

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